4-(azepan-1-ylsulfonyl)benzamide
Description
4-(Azepan-1-ylsulfonyl)benzamide is a sulfonamide derivative characterized by a benzamide core linked to an azepane (7-membered nitrogen-containing ring) via a sulfonyl group. This structure confers unique physicochemical properties, including moderate lipophilicity (XLogP3 ~2.9–3.5) and hydrogen-bonding capacity (1–2 donors, 6–9 acceptors) .
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c14-13(16)11-5-7-12(8-6-11)19(17,18)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNPBUVOTFGVRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylsulfonyl)benzamide typically involves the reaction of benzoyl chloride with azepane in the presence of a base, followed by sulfonylation. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The azepane ring can be reduced to form piperidine derivatives.
Substitution: The benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride or sodium borohydride
Substitution: Alkyl halides or acyl chlorides
Major Products
Oxidation: Sulfone derivatives
Reduction: Piperidine derivatives
Substitution: Various substituted benzamides
Scientific Research Applications
4-(azepan-1-ylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The azepane ring provides structural flexibility, allowing the compound to fit into various binding pockets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity and physicochemical properties of sulfonamide-benzamide derivatives are highly dependent on substituents. Below is a comparative analysis:
Table 1: Key Derivatives of 4-(Azepan-1-ylsulfonyl)benzamide
Table 2: Bioactive Non-Azepane Sulfonamide-Benzamides
Structure-Activity Relationship (SAR) Insights
- Azepane vs. Smaller Heterocycles : The 7-membered azepane ring likely enhances metabolic stability compared to 5-membered imidazole or thiazole rings, as seen in . However, imidazole derivatives exhibit stronger anticancer activity, possibly due to improved target binding .
- Electron-Withdrawing Groups: Derivatives with chloro/fluorophenyl groups (e.g., ) show enhanced cytotoxicity, while methoxy/phenoxy groups (e.g., ) may improve solubility but reduce potency.
- Sulfonyl Group Positioning : The sulfonyl linkage in this compound may enhance hydrogen-bonding interactions with enzymes like carbonic anhydrases, similar to other sulfonamide drugs .
Physicochemical and Pharmacokinetic Comparisons
- In contrast, oxadiazole-containing analogs () may exhibit better membrane permeability due to balanced lipophilicity (XLogP3 ~2.9).
- Metabolic Stability : Azepane-containing compounds are predicted to resist rapid cytochrome P450 oxidation compared to imidazole derivatives, which are prone to N-dealkylation .
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